CCT251545: A Potent and Selective Dual Inhibitor of CDK8 and CDK19 for Investigating Transcriptional Regulation
CCT251545: A Potent and Selective Dual Inhibitor of CDK8 and CDK19 for Investigating Transcriptional Regulation
An In-depth Technical Guide on the Mechanism of Action of CCT251545
This technical guide provides a comprehensive overview of the mechanism of action of CCT251545, a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). Developed for researchers, scientists, and drug development professionals, this document details the biochemical and cellular activity of CCT251545, outlines key experimental protocols for its study, and visualizes its role in relevant signaling pathways.
Introduction
CCT251545 was initially discovered through a cell-based phenotypic screen for inhibitors of the Wnt signaling pathway.[1][2] Subsequent target deconvolution efforts, including chemical proteomics using Stable Isotope Labeling by Amino acids in Cell culture (SILAC), identified CDK8 and its close paralog CDK19 as the primary molecular targets.[1][3] These kinases are components of the Mediator complex, a crucial regulator of RNA Polymerase II transcription.[4][5] By inhibiting CDK8 and CDK19, CCT251545 serves as a valuable chemical probe to dissect their roles in gene regulation, development, and disease, particularly in cancers driven by aberrant Wnt and other signaling pathways.[2][6]
Biochemical Mechanism of Action
CCT251545 acts as an ATP-competitive inhibitor of both CDK8 and CDK19.[1] X-ray crystallography has revealed that CCT251545 employs a Type I binding mode, occupying the ATP-binding pocket of CDK8. A notable feature of this interaction is the insertion of the C-terminus of CDK8 into the ligand-binding site.[2][7] This binding mode contrasts with Type II inhibitors and is associated with the potent cellular activity of CCT251545.[2]
Quantitative Inhibition Data
The potency and selectivity of CCT251545 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Target | Assay Type | IC50 (nM) | Reference |
| CDK8 | Reporter Displacement Assay | 7 | [1] |
| CDK19 | Reporter Displacement Assay | 6 | [1] |
Table 1: Biochemical Potency of CCT251545 against CDK8 and CDK19.
| Cell Line | Assay Type | IC50 (nM) | Reference |
| 7dF3 | Wnt Signaling Reporter Assay | 5 | [8][9] |
| SW620 | pSTAT1 (Ser727) Inhibition | 9 | [1] |
Table 2: Cellular Activity of CCT251545.
| Off-Target Kinase | Assay Type | IC50 (nM) | Reference |
| GSK3alpha | Activity Assay | 462 | [1] |
| GSK3beta | Activity Assay | 690 | [1] |
| PRKCQ | Activity Assay | 122 | [1] |
Table 3: Selectivity Profile of CCT251545 against Key Off-Target Kinases. A broader kinase panel screen of 293 kinases at 1 µM showed that CCT251545 inhibited only 6 kinases by more than 50%.[1]
Cellular Mechanism of Action and Signaling Pathways
CDK8 and CDK19, as part of the Mediator kinase module, regulate the activity of various transcription factors, thereby controlling the expression of specific gene programs.[4][10][11] CCT251545, by inhibiting these kinases, modulates these downstream signaling events.
Wnt/β-catenin Signaling Pathway
CCT251545 was originally identified as an inhibitor of the Wnt/β-catenin signaling pathway.[6][12] In many colorectal cancers, this pathway is constitutively active, leading to the nuclear accumulation of β-catenin, which in turn drives the expression of T-cell factor/lymphoid enhancer factor (TCF/LEF) target genes responsible for proliferation.[13] CDK8 has been shown to be a key co-activator in β-catenin-dependent transcription.[14] By inhibiting CDK8/19, CCT251545 effectively suppresses the transcription of Wnt target genes.[2]
Figure 1: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of CCT251545 on CDK8/19.
STAT Signaling Pathway
CDK8 has been shown to phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT1 on serine 727 (Ser727).[2][11] This phosphorylation event is crucial for the full transcriptional activity of STAT1. The inhibition of pSTAT1 (Ser727) serves as a robust and reliable biomarker for assessing the target engagement of CCT251545 both in vitro and in vivo.[1][2][3]
Figure 2: CCT251545 inhibits CDK8/19-mediated phosphorylation of STAT1, a key cellular biomarker.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of CCT251545.
Biochemical Kinase Assay: Reporter Displacement
Objective: To determine the biochemical potency (IC50) of CCT251545 against CDK8 and CDK19.
Methodology: A reporter displacement assay is utilized, which measures the competitive displacement of a fluorescently labeled reporter probe from the ATP-binding site of the kinase.[1][2]
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Reagents: Recombinant CDK8/Cyclin C and CDK19/Cyclin C complexes, fluorescent reporter probe, assay buffer, CCT251545.
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Procedure:
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The kinase and the reporter probe are incubated together, allowing for the formation of a complex that generates a fluorescent signal.
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Increasing concentrations of CCT251545 are added to the kinase-probe complex.
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As CCT251545 binds to the ATP pocket, it displaces the reporter probe, leading to a quantifiable decrease in the fluorescent signal.
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The signal is measured using a suitable plate reader.
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Data Analysis: The percentage of inhibition is calculated for each concentration of CCT251545, and the data are fitted to a four-parameter logistic equation to determine the IC50 value.
Figure 3: Workflow for the Reporter Displacement Assay to measure biochemical potency.
Cellular Assay: Wnt Reporter Gene Assay
Objective: To measure the inhibitory effect of CCT251545 on the Wnt signaling pathway in a cellular context.
Methodology: A cell line (e.g., 7dF3) engineered to express a luciferase reporter gene under the control of a TCF/LEF responsive promoter is used.[9]
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Cell Culture: 7dF3 cells are seeded in 96-well plates and allowed to attach overnight.
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Treatment: Cells are treated with a serial dilution of CCT251545 for a defined period (e.g., 24 hours).
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Lysis and Luminescence Reading: Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the activity of the Wnt pathway, is measured using a luminometer.
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Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the CCT251545 concentration.
Cellular Target Engagement Assay: Phospho-STAT1 (Ser727) Measurement
Objective: To confirm that CCT251545 engages and inhibits CDK8/19 in cells by measuring the phosphorylation of a known substrate.
Methodology: This can be performed using various immunoassays such as Western blotting or high-content imaging.
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Cell Culture and Stimulation: A suitable cell line (e.g., SW620) is treated with CCT251545 for a short period before being stimulated with a cytokine like interferon-gamma (IFNγ) to induce STAT1 phosphorylation.
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Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.
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Western Blotting:
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Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
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The membrane is probed with primary antibodies specific for phospho-STAT1 (Ser727) and total STAT1 (as a loading control).
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Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
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Data Analysis: The band intensities are quantified, and the ratio of phospho-STAT1 to total STAT1 is calculated to determine the extent of inhibition.
Conclusion
CCT251545 is a highly potent and selective dual inhibitor of CDK8 and CDK19. Its mechanism of action as an ATP-competitive, Type I inhibitor has been well-characterized. CCT251545 effectively modulates the transcriptional output of key signaling pathways, including Wnt/β-catenin and STAT signaling, making it an indispensable tool for elucidating the biological functions of the Mediator kinases in health and disease. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to effectively utilize CCT251545 in their investigations.
References
- 1. Probe CCT251545 | Chemical Probes Portal [chemicalprobes.org]
- 2. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 5. CDK8 & CDK19 – Twin enzymes with non-twin roles in defense against viruses - Max Perutz Labs [maxperutzlabs.ac.at]
- 6. caymanchem.com [caymanchem.com]
- 7. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Regulatory functions of the Mediator kinases CDK8 and CDK19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gene - CDK8 [maayanlab.cloud]
